2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine core and a methylsulfanyl-phenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is brominated to introduce the bromine atom at the 9th position. The subsequent steps involve the introduction of the acetamide group and the methylsulfanyl-phenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the dibenzo-thiazine core can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine core may facilitate binding to these targets, while the acetamide and methylsulfanyl-phenyl moieties contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
- 2-(9-iodo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide lies in its specific bromination pattern and the presence of the methylsulfanyl-phenylacetamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17BrN2O3S2 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-28-19-8-4-3-7-17(19)23-21(25)13-24-18-11-10-14(22)12-16(18)15-6-2-5-9-20(15)29(24,26)27/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
MRJGMTJFKUPHTB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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